molecular formula C20H28O2 B1684217 Tretinoin CAS No. 302-79-4

Tretinoin

Cat. No. B1684217
CAS RN: 302-79-4
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-YCNIQYBTSA-N
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Description

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A . It is used to treat acne, reduce the appearance of fine lines and dark spots , and is also used in the treatment of a form of leukemia .


Synthesis Analysis

Tretinoin is a vitamin A derivative and an oxidation product in the physiological pathway of vitamin A metabolism . Research advances have enhanced its efficacy and tolerability, along with reducing oxidation and photodegradation .


Molecular Structure Analysis

Tretinoin has a molecular formula of C20H28O2 and a molecular weight of 300.4 g/mol . It is a retinoic acid in which all four exocyclic double bonds have E- (trans-) geometry . The possible conformers of tretinoin have been evaluated by systematic rotor search analysis .


Chemical Reactions Analysis

Tretinoin is an oxidation product in the physiological pathway of vitamin A metabolism . It has been observed that tretinoin exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It also has an inhibitory effect on proteolytic enzyme release in human neutrophils .


Physical And Chemical Properties Analysis

Tretinoin is a yellow to light-orange crystalline powder . It is insoluble and has a density of 1.0597 (rough estimate), a melting point of 180-181 °C (lit.), a boiling point of 381.66°C (rough estimate), and a flashing point of 350.6°C .

Scientific Research Applications

Enhanced Topical Delivery and Biocompatibility

Tretinoin, a widely used retinoid, faces challenges such as marked skin erythema, peeling, and irritation. Research has focused on developing lipid-based nanocarriers to improve its delivery, photostability, and biocompatibility. These carriers, including liposomes, ethosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have shown enhanced photostability, skin transport, and effectiveness compared to traditional forms, making them a promising avenue for topical tretinoin applications (Raza et al., 2013).

Antineoplastic Activity

All-trans-retinoic acid (tretinoin) is known for its antineoplastic activity in various tumors. It has shown potential in inhibiting the development of ultraviolet-induced carcinomas in animal studies, indicating its role in skin cancer prevention and treatment (Epstein, 1986).

Tretinoin-Loaded Proniosomes for Acne Treatment

A study on tretinoin-loaded proniosomes aimed to reduce side effects and improve drug efficacy for acne treatment. The developed formula showed higher efficacy and very low irritation potential compared to marketed products, offering a novel approach for acne management (Rahman et al., 2015).

Minimizing Side Effects and Improving Efficacy

Advancements in nanotechnology have been applied to tretinoin for minimizing side effects and enhancing therapeutic efficacy. Different delivery systems such as liposomes, niosomes, and nanostructured carriers have been developed to improve the permeation profile, reduce cutaneous irritation, and enhance safety and efficacy (Raminelli et al., 2018).

Photostability Improvement

Research on the photostability of tretinoin lotion revealed that certain additives could significantly retard the photo-degradation of tretinoin, suggesting ways to enhance the stability and effectiveness of tretinoin in topical applications (Brisaert & Plaizier-Vercammen, 2000).

Safety And Hazards

Tretinoin is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be used cautiously by people who have sensitive skin or eczema, as it may irritate their skin .

Future Directions

Retinoids, including tretinoin, have been extensively studied for their utility in cancer prevention and treatment . Ongoing phase 3 randomized trials aim to definitively characterize the role of retinoids in non-small cell lung cancer . The promising potential of retinoid nanoformulations requires a more comprehensive evaluation with additional studies to support the preliminary findings .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Record name tretinoin
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Source PubChem
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Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
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Molecular Weight

300.4 g/mol
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Physical Description

Solid
Record name all-trans-Retinoic acid
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Solubility

<0.1 g/100 mL
Record name Tretinoin
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Mechanism of Action

Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown.
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Product Name

Tretinoin

CAS RN

302-79-4, 97950-17-9
Record name Retinoic acid
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Melting Point

181 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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